

Application Notes and Protocols for Assessing BRD4354 Target Engagement in Cells

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Compound of Interest

Compound Name: BRD 4354 ditrifluoroacetate

Cat. No.: B15588868

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4354 is a versatile small molecule inhibitor with a dual-targeting profile, making it a valuable tool for both epigenetic and antiviral research. It has been identified as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, and as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Verifying that BRD4354 engages these targets within a cellular context is a critical step in validating its mechanism of action and interpreting experimental results.

These application notes provide detailed protocols for several key methods to assess the target engagement of BRD4354 in cells, focusing on both its HDAC and Mpro targets. The protocols are designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The inhibitory activity of BRD4354 against its primary targets has been characterized in various studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms

Target Enzyme	IC50 Value (μM)	Notes
Histone Deacetylase 5 (HDAC5)	0.85	Moderately potent inhibitor
Histone Deacetylase 9 (HDAC9)	1.88	Moderately potent inhibitor
HDAC4, HDAC6, HDAC7, HDAC8	3.88 - 13.8	Weaker inhibition compared to HDAC5 and HDAC9
HDAC1, HDAC2, HDAC3	>40	Demonstrates less inhibitory effect on class I HDACs

Table 2: Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease (Mpro)

Target Enzyme	IC50 Value (μM)	Notes
SARS-CoV-2 Main Protease (Mpro)	0.72 ± 0.04	Time-dependent covalent inhibition

Section 1: Assessing Target Engagement with Histone Deacetylases (HDACs)

BRD4354's inhibition of HDAC5 and HDAC9 leads to an increase in histone acetylation, which in turn affects gene expression, particularly genes regulated by the myocyte enhancer factor 2 (MEF2) family of transcription factors.

Signaling Pathway

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Experimental Protocols

This protocol assesses changes in global histone acetylation levels in cells following treatment with BRD4354.

Materials:

- Cell line of interest (e.g., A549 adenocarcinoma cells)
- Cell culture medium and supplements
- BRD4354 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-
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